![molecular formula C12H19ClN2O3S B587876 Oxo Sotalol-d6 Hydrochloride CAS No. 1346605-37-5](/img/no-structure.png)
Oxo Sotalol-d6 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxo Sotalol-d6 Hydrochloride is an internal standard for the quantification of sotalol . It is a non-selective antagonist of β-adrenergic receptors (β-ARs) and a class III antiarrhythmic agent . It decreases delayed outward potassium currents (IK) in guinea pig ventricular cells and prolongs action potential duration in electrically stimulated isolated guinea pig papillary muscles .
Molecular Structure Analysis
The molecular formula of Oxo Sotalol-d6 Hydrochloride is C12H14D6N2O3S • HCl . Its molecular weight is 314.86 . The InChI code is InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H/i1D3,2D3; .Physical And Chemical Properties Analysis
The physical and chemical properties of Oxo Sotalol-d6 Hydrochloride include a molecular weight of 314.86 and a molecular formula of C12H14D6N2O3S • HCl . It is soluble in DMSO, methanol, and water .Wissenschaftliche Forschungsanwendungen
Electrochemical Detection Methods :
- Pérez et al. (2020) developed an electrochemical sensor using magnetographite-epoxy composite electrodes modified with magnetite nanoparticles for the detection of sotalol, providing a faster, cheaper, and sensitive alternative for analysis compared to traditional methods. This approach is significant for efficient and cost-effective detection of sotalol in various samples (Pérez et al., 2020).
Spectrofluorimetric Analysis :
- Ibrahim et al. (2019) established a new spectrofluorimetric method for analyzing sotalol in tablets and human plasma. This method is highly sensitive and effective for determining even small amounts of sotalol in plasma, useful for stability-indicating studies (Ibrahim et al., 2019).
Formulation and Stability in Pediatric Use :
- Klovrzova et al. (2015) focused on formulating pediatric oral solutions with sotalol for extemporaneous preparation. Their study demonstrated the stability of these solutions over 180 days, emphasizing the importance of reliable and safe pediatric dosage forms (Klovrzova et al., 2015).
HPLC Analytical Methods :
- Wang et al. (2000) described a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining sotalol hydrochloride, showcasing its effectiveness in providing accurate and precise results (Wang et al., 2000).
Pharmacokinetics and Pharmacodynamics :
- Studies by Hanyok (1993) and Antonaccio & Gomoll (1993) explored the pharmacokinetics and pharmacodynamics of sotalol, providing valuable insights into its absorption, distribution, metabolism, and excretion, as well as its effects on cardiac tissues (Hanyok, 1993); (Antonaccio & Gomoll, 1993).
Safety And Hazards
Oxo Sotalol-d6 Hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for Oxo Sotalol-d6 Hydrochloride are not mentioned in the available resources, sotalol, the compound for which it is an internal standard, is used for the treatment of severe or life-threatening arrhythmias . As such, Oxo Sotalol-d6 Hydrochloride may continue to be used in research and pharmaceutical testing related to these conditions.
Eigenschaften
CAS-Nummer |
1346605-37-5 |
---|---|
Produktname |
Oxo Sotalol-d6 Hydrochloride |
Molekularformel |
C12H19ClN2O3S |
Molekulargewicht |
312.842 |
IUPAC-Name |
N-[4-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)acetyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C12H18N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,13-14H,8H2,1-3H3;1H/i1D3,2D3; |
InChI-Schlüssel |
PGJCHLFPMKTGCD-TXHXQZCNSA-N |
SMILES |
CC(C)NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl |
Synonyme |
4’-[(Isopropylamino)acetyl]methanesulfonanilide-d6 Hydrochloride; N-[4-[[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide-d6 Hydrochloride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.